Chromafenozide

Übersicht

Beschreibung

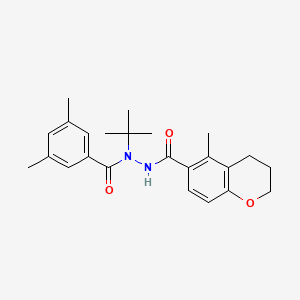

Chromafenozid ist ein neuartiges Dibenzoylhydrazin-Insektizid, das zur Bekämpfung von Schädlingen aus der Ordnung der Schmetterlinge entwickelt wurde. Es zeichnet sich durch einen Methylchroman-Rest in seiner Dibenzoylhydrazin-Struktur aus und wirkt als Insektenhormon-Ecdyson-Agonist . Chromafenozid ist wirksam gegen verschiedene Schmetterlingsarten, wie z. B. Wickler (Tortricidae), Zünsler (Pyralidae) und Eulenfalter (Noctuidae), und ist für nicht-schmetterlingsartige Arten, einschließlich Bestäuber, Räuber und Parasitoide, nahezu ungiftig . Diese Verbindung wird aufgrund ihres geringen Toxizitätsprofils für Säugetiere und Nicht-Zielorganismen häufig im integrierten Pflanzenschutz eingesetzt .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Chromafenozid kann durch einen mehrstufigen Prozess synthetisiert werden, der die Reaktion von 2-tert-Butyl-5-methyl-2-(3,5-xyloyl)chroman-6-carbohydrazid mit verschiedenen Reagenzien beinhaltet . Der Syntheseweg umfasst typischerweise die folgenden Schritte:

Bildung des Chromanrings: Dieser Schritt beinhaltet die Cyclisierung eines geeigneten Vorläufers zur Bildung des Chromanrings.

Einführung des Dibenzoylhydrazin-Rests: Dieser Schritt beinhaltet die Reaktion des Chroman-Zwischenprodukts mit einem Dibenzoylhydrazin-Derivat unter bestimmten Reaktionsbedingungen.

Industrielle Produktionsverfahren

Die industrielle Produktion von Chromafenozid umfasst die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst typischerweise:

Rohstoffaufbereitung: Sicherung der Verfügbarkeit von hochreinen Ausgangsmaterialien.

Reaktionsoptimierung: Feineinstellung der Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl, um die Ausbeute zu maximieren.

Reinigung: Anwendung von Techniken wie Kristallisation, Destillation oder Chromatographie zur Reinigung des Endprodukts.

Analyse Chemischer Reaktionen

Thermal Decomposition

Chromafenozide undergoes decomposition under extreme thermal conditions. Safety data sheets indicate that exposure to high temperatures or direct sunlight may produce hazardous byproducts, including carbon monoxide (CO) , carbon dioxide (CO₂) , and nitrogen oxides (NOₓ) . These reactions are critical for assessing industrial handling risks and environmental persistence.

Key decomposition pathways (based on SDS data):

| Condition | Products | Source |

|---|---|---|

| High temperatures | CO, CO₂, NOₓ | |

| Direct sunlight | Degradation products |

Solubility and Partitioning Behavior

The compound’s solubility and partitioning properties dictate its environmental fate and biological availability.

Solubility data (20°C):

| Solvent | Solubility (g/L) | Source |

|---|---|---|

| Toluene | 0.32 | |

| Dichloromethane | >336 | |

| Acetone | 186 | |

| Ethanol | 173 | |

| Water | 1.12 mg/L |

The log Pow (n-octanol/water partition coefficient) of 2.7 indicates moderate lipophilicity, favoring partitioning into organic phases . This property influences bioaccumulation and formulation stability.

Biochemical Interactions in Target Organisms

This compound disrupts insect molting processes by mimicking ecdysone, triggering premature apoptosis in lepidopteran larvae. Studies reveal enzymatic and morphological effects:

-

Chitin synthesis inhibition :

-

Haemocyte alterations :

Enzymatic effects (C. carnea larvae):

| Parameter | Control | Treated (LC₅₀) | % Change |

|---|---|---|---|

| Total protein | 100% | 77.47% | -22.53% |

| Phenoloxidase | 100% | 53.96% | -46.04% |

| Chitinase | 100% | 95.32% | -4.68% |

| N-acetylglucosamine | 100% | 73.09% | -26.91% |

Stability in Formulations

This compound’s stability in agricultural formulations is critical for efficacy. The compound exhibits:

-

Incompatibility with strong oxidizing agents, requiring careful formulation design .

-

Light sensitivity , necessitating UV protection in storage .

Environmental Persistence

With low aqueous solubility (1.12 mg/L) and moderate volatility, this compound demonstrates persistence in soil and aquatic systems . Its lipophilic nature (log Pow 2.7) suggests potential bioaccumulation in organic-rich environments, though no specific degradation pathways are detailed in available studies.

Wissenschaftliche Forschungsanwendungen

Insecticidal Applications

Chromafenozide is predominantly used as an insecticide due to its specific action on lepidopteran pests. Its mode of action involves mimicking the natural hormone ecdysone, which regulates molting and development in insects.

Efficacy Against Target Pests

- Target Species : this compound is effective against various lepidopteran species, including caterpillars of moths and butterflies. It disrupts their growth and development, leading to mortality.

- Field Studies : Research has shown that this compound effectively reduces pest populations in crops such as apples and strawberries. A study demonstrated its dissipation and residual levels in strawberries, confirming its safety for human consumption when applied according to guidelines .

Impact on Non-target Organisms

While this compound is effective against target pests, its impact on non-target organisms has been assessed to ensure ecological safety.

Toxicity Studies

- Subchronic Toxicity : Studies conducted on mammals, including rats and mice, indicated that this compound has a low potential for toxicity. The no-observed-adverse-effect level (NOAEL) was determined to be 1000 ppm for both genders in rats .

- Effects on Beneficial Insects : Research involving Chrysoperla carnea (green lacewing) showed that this compound affects egg incubation periods and larval development but also indicated a significant reduction in malformation rates compared to untreated controls .

Food Metabolism and Antifeedant Activity

This compound not only acts as a growth regulator but also influences feeding behavior in insects.

Feeding Behavior Studies

- Antifeedant Properties : this compound exhibited weak antifeedant activity at lower doses but acted as a phagostimulant at higher doses in Schistocerca gregaria (desert locust) nymphs. This dual effect suggests its potential utility in managing pest feeding behavior while minimizing crop damage .

- Metabolic Effects : The compound has been shown to enhance food assimilation rates in treated nymphs, indicating a complex interaction between growth regulation and feeding .

Case Studies and Research Findings

Several studies have documented the practical applications and effects of this compound in agricultural settings.

Field Trials

- In field trials conducted on apple orchards, this compound significantly reduced pest populations without adversely affecting beneficial insects or the overall ecosystem .

Laboratory Studies

- Laboratory studies confirmed that this compound does not induce chromosome aberrations or DNA damage in cultured cells, reinforcing its safety profile for use in agriculture .

Data Summary Table

Wirkmechanismus

Chromafenozid wirkt als nicht-steroidaler Ecdyson-Agonist und imitiert die Wirkung des Insektenhäutungshormons 20-Hydroxyecdysone . Es bindet an Ecdysonrezeptoren in Schmetterlingslarven und induziert eine vorzeitige und unvollständige Häutung, was zum Larventod führt . Diese selektive Aktivität macht Chromafenozid hochwirksam gegen Schmetterlingsarten, während es für Nicht-Zielorganismen sicher ist .

Vergleich Mit ähnlichen Verbindungen

Chromafenozid gehört zu einer Klasse von Insektenwachstumsregulatoren, zu denen Methoxyfenozid und Tebufenozid gehören . Diese Verbindungen haben einen ähnlichen Wirkmechanismus als Ecdyson-Agonisten, unterscheiden sich aber in ihrer chemischen Struktur und ihren spezifischen Aktivitäten . Chromafenozid ist aufgrund seines spezifischen Methylchroman-Rests einzigartig, der zu seiner hohen Wirksamkeit und Selektivität gegen Schmetterlingsarten beiträgt .

Ähnliche Verbindungen

Biologische Aktivität

Chromafenozide is a novel insect growth regulator (IGR) that belongs to the dibenzoylhydrazine class of compounds. It has been primarily developed for the control of lepidopteran pests, particularly those affecting agricultural crops such as rice, tea, and various fruit trees. This compound acts by mimicking the natural molting hormone (ecdysteroid) in insects, disrupting their growth and development.

This compound functions as a molt-inhibiting agent . It binds to the ecdysteroid receptor, leading to interference in the molting process of susceptible insects. This results in various physiological and biochemical changes that ultimately lead to mortality or reduced fitness in target pest populations.

Selectivity

The biological activity of this compound is notably selective for lepidopteran larvae. Studies have shown minimal effects on non-target organisms, making it a promising candidate for integrated pest management strategies. Its selectivity is attributed to the specific interaction with the ecdysteroid receptors that are predominantly present in lepidopteran species.

Toxicological Studies

1. Impact on Pectinophora gossypiella

A significant study evaluated the effects of this compound on the pink bollworm (Pectinophora gossypiella). The lethal concentration (LC50) values were found to be 62.24 ppm for eggs treated with this compound compared to untreated controls at 93.34 ppm. The study highlighted a reduction in hatchability and increased malformation rates among larvae fed on treated eggs .

2. Effects on Chrysoperla carnea

Another study investigated this compound's effects on the predator Chrysoperla carnea. The results indicated substantial biochemical changes, including:

- Total Protein Content : Decreased by 22.53% compared to controls.

- Phenoloxidase Activity : Reduced by 46.04%, which is critical for melanin production during cuticle formation.

- Chitinase and N-acetylglucosamine Levels : Showed reductions of 4.68% and 26.91%, respectively .

These findings suggest that while this compound effectively targets pest species, it may also have indirect effects on beneficial predators.

Environmental Impact

This compound has been assessed for its environmental persistence and toxicity. It has shown low bioaccumulation potential and rapid degradation in soil, which minimizes long-term ecological risks . Furthermore, its application does not significantly impact non-target aquatic organisms or beneficial insects when used according to recommended guidelines.

Data Summary

| Parameter | Control (mg/g.b.wt) | Treated (mg/g.b.wt) | % Change |

|---|---|---|---|

| Total Protein | 18.20 | 14.10 | -22.53 |

| Phenoloxidase (O.D. unit x103/min/g.b.wt) | 5088.89 | 2745.89 | -46.04 |

| Chitinase (µg NAGA/min/g.b.wt) | 1271.56 | 1211.00 | -4.68 |

| N-acetylglucosamine (µg NAGA/g.b.wt) | 651.33 | 476.00 | -26.91 |

Eigenschaften

IUPAC Name |

N'-tert-butyl-N'-(3,5-dimethylbenzoyl)-5-methyl-3,4-dihydro-2H-chromene-6-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N2O3/c1-15-12-16(2)14-18(13-15)23(28)26(24(4,5)6)25-22(27)20-9-10-21-19(17(20)3)8-7-11-29-21/h9-10,12-14H,7-8,11H2,1-6H3,(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPNSNYBUADCFDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)N(C(C)(C)C)NC(=O)C2=C(C3=C(C=C2)OCCC3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4057976 | |

| Record name | Chromafenozide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143807-66-3 | |

| Record name | 2H-1-Benzopyran-6-carboxylic acid, 3,4-dihydro-5-methyl-, 2-(3,5-dimethylbenzoyl)-2-(1,1-dimethylethyl)hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143807-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chromafenozide [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143807663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromafenozide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-1-Benzopyran-6-carboxylic acid, 3,4-dihydro-5-methyl-, 2-(3,5-dimethylbenzoyl)-2-(1,1-dimethylethyl)hydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.216 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHROMAFENOZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ODM465D5M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.